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Compound of Interest

Compound Name:

1-

(Trifluoromethanesulfonyl)imidazol

e

Cat. No.: B1295171 Get Quote

An In-depth Technical Guide on the Physicochemical Properties of 1-
(Trifluoromethanesulfonyl)imidazole (CAS Number: 29540-81-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the known physicochemical

properties of 1-(Trifluoromethanesulfonyl)imidazole, CAS Number 29540-81-6. This

compound is a versatile reagent in organic synthesis, particularly in the introduction of the

trifluoromethylsulfonyl group, which is of significant interest in the development of

pharmaceuticals and agrochemicals for potentially enhancing biological activity.[1] This

document compiles available quantitative data, outlines general experimental protocols for the

determination of key physicochemical parameters, and presents a visualization of its

application in a chemical transformation.

Chemical Identity and Structure
Chemical Name: 1-(Trifluoromethanesulfonyl)imidazole[2]

CAS Number: 29540-81-6
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Molecular Formula: C₄H₃F₃N₂O₂S[2]

Molecular Weight: 200.14 g/mol [2]

Chemical Structure:

SMILES: O=S(N1C=CN=C1)(C(F)(F)F)=O[3]

InChI Key: YGABUCCNCBMODG-UHFFFAOYSA-N[4]

Physicochemical Properties
The following tables summarize the available quantitative and qualitative physicochemical data

for 1-(Trifluoromethanesulfonyl)imidazole.

Table 1: General Physicochemical Properties

Property Value Source(s)

Appearance
Clear, colorless to almost

colorless liquid
[1][2]

Purity ≥ 98% (by GC) [1]

Density 1.525 g/mL at 20 °C [2]

Refractive Index n20/D 1.416 [2]

Table 2: Thermal Properties

Property Value Notes Source(s)

Melting Point 19-21 °C [2]

Boiling Point 39 - 41 °C40 °C
at 10 mmHg (reduced

pressure)
[1][2]

Table 3: Solubility and Partitioning
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Property Value Notes Source(s)

Solubility
Soluble in polar

solvents

No quantitative data

available in literature.
[1]

logP (calculated) 0.5808

This is a

computationally

derived value.

[3]

pKa (predicted) -0.65 ± 0.10

This is a

computationally

derived value.

[2]

Experimental Protocols
Detailed experimental protocols for the determination of the physicochemical properties of 1-
(Trifluoromethanesulfonyl)imidazole are not explicitly available in the literature. However,

standard methodologies for liquids and low-melting solids can be applied.

Melting Point Determination (Capillary Method)
The melting point of 1-(Trifluoromethanesulfonyl)imidazole, which is near room temperature,

can be determined using a standard capillary melting point apparatus.

Principle: A small, powdered sample is heated at a controlled rate, and the temperature

range from the appearance of the first liquid droplet to complete liquefaction is recorded.

Apparatus: Melting point apparatus (e.g., Mel-Temp), capillary tubes, thermometer.

Procedure:

Ensure the sample is anhydrous.

Introduce a small amount of the solidified compound into a capillary tube to a height of 2-3

mm.

Place the capillary tube in the heating block of the melting point apparatus.

Heat the sample rapidly to a temperature about 10-15°C below the expected melting point.
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Decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium.

Record the temperature at which the first drop of liquid is observed.

Record the temperature at which the entire sample has melted. This range represents the

melting point.

Boiling Point Determination (Distillation Method at
Reduced Pressure)
Given that the boiling point is reported at 10 mmHg, a vacuum distillation setup is appropriate.

Principle: The boiling point is the temperature at which the vapor pressure of the liquid

equals the applied pressure. For sensitive compounds, distillation under reduced pressure

prevents decomposition.

Apparatus: Round-bottom flask, distillation head with thermometer adapter, condenser,

receiving flask, vacuum pump, manometer, heating mantle.

Procedure:

Place the liquid sample in the round-bottom flask with boiling chips or a magnetic stir bar.

Assemble the vacuum distillation apparatus, ensuring all joints are properly sealed.

Attach the vacuum pump and slowly reduce the pressure in the system to the desired level

(e.g., 10 mmHg), as measured by the manometer.

Begin heating the sample gently.

Record the temperature at which the liquid boils and a steady stream of distillate is

collected. The thermometer bulb should be positioned just below the side arm of the

distillation head to accurately measure the temperature of the vapor.

logP Determination (Shake-Flask Method)
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity.
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Principle: The compound is partitioned between n-octanol and water. The concentrations of

the compound in each phase at equilibrium are measured, and the partition coefficient is

calculated as the ratio of the concentration in the organic phase to the concentration in the

aqueous phase.

Apparatus: Separatory funnel, UV-Vis spectrophotometer or HPLC, volumetric glassware.

Procedure:

Prepare solutions of 1-(Trifluoromethanesulfonyl)imidazole of known concentration in

both water-saturated n-octanol and n-octanol-saturated water.

Add equal volumes of the n-octanol and water solutions to a separatory funnel.

Shake the funnel for a sufficient time to allow for equilibrium to be reached.

Allow the two phases to separate completely.

Carefully separate the two layers and determine the concentration of the compound in

each phase using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

Calculate the partition coefficient (P) as: P = [concentration in n-octanol] / [concentration in

water].

The logP is the base-10 logarithm of P.

Application in Organic Synthesis: A Mechanistic
Workflow
While direct signaling pathways for 1-(Trifluoromethanesulfonyl)imidazole are not

documented, its utility as a reagent is well-established. One notable application is in the

dehydration of aldoximes to nitriles. The following diagram illustrates the proposed workflow for

this reaction.
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Reactants

Reaction Process

Products & Byproducts

Aldoxime (R-CH=NOH)

Activation of Aldoxime

1-(Trifluoromethanesulfonyl)imidazole
(Tf-Im)

E2 Elimination

Intermediate Formation
(R-CH=N-OTf)

Nitrile (R-C≡N) Imidazole

Base

Triflic Acid (TfOH)

Click to download full resolution via product page

Caption: Workflow for the dehydration of aldoximes to nitriles using 1-
(Trifluoromethanesulfonyl)imidazole.

Conclusion
1-(Trifluoromethanesulfonyl)imidazole is a valuable reagent with well-defined physical

properties. While its direct biological activity and signaling pathways remain to be elucidated, its

role in the synthesis of potentially bioactive molecules is significant. This guide provides a

foundational understanding of its physicochemical characteristics for professionals in research

and drug development. Further studies are warranted to explore its quantitative solubility in a

range of organic solvents and to investigate its potential biological interactions.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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